4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt)
Overview
Description
Synthesis Analysis
Trifluoroacetic acid (TFA), a component of this compound, is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Chemical Reactions Analysis
TFA, a component of this compound, is a degradation product formed by the reaction of some fluorinated hydrocarbons used as refrigerants with atmospheric hydroxyl radicals .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .Scientific Research Applications
Antimicrobial and Antitubercular Activities
A study by Chandrashekaraiah et al. (2014) synthesized analogues related to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt), examining their antimicrobial and in vitro antituberculosis activities against various bacterial and fungal strains, including Mycobacterium tuberculosis. This research suggests potential in designing new antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Synthesis and Biological Activities
Singh et al. (2021) reported the synthesis of pyrimidine-based cationic amphiphiles using trifluoroacetic acid, similar in structure to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt). These compounds showed significant anti-proliferative and anti-tubercular activities, highlighting their potential in medical applications (Singh, Malhotra, Bimal, Bouchet, Wedepohl, Calderón, & Prasad, 2021).
Applications in Synthesis of Other Compounds
Deady et al. (2002) demonstrated the synthesis of pyridinylthiobarbituric acids using a process involving trifluoroacetic acid. This method could be useful for the synthesis of related compounds to 4-Azetidin-3-yl-pyrimidin-2-ylaminetris(trifluoroacetic acid salt), contributing to the development of new pharmaceuticals (Deady, Ganame, Quazi, & Zanatta, 2002).
Safety and Hazards
Future Directions
Asymmetric organocatalysis, which involves compounds like proline, a relative of pyrrolidine, has emerged as a very powerful tool for the facile construction of complex molecular architectures . This field continues to evolve, with a deeper knowledge of organocatalytic reaction mechanisms being acquired, allowing for the fine-tuning of the structures of privileged catalysts or proposing completely new molecular entities that are able to efficiently catalyze these transformations .
properties
IUPAC Name |
4-(azetidin-3-yl)pyrimidin-2-amine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.3C2HF3O2/c8-7-10-2-1-6(11-7)5-3-9-4-5;3*3-2(4,5)1(6)7/h1-2,5,9H,3-4H2,(H2,8,10,11);3*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZFRENXVUBVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F9N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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